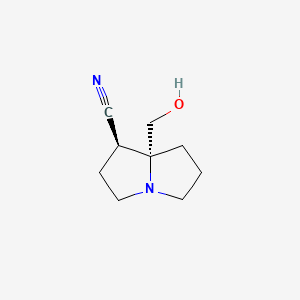
rel-(1R,7aR)-7a-(Hydroxymethyl)hexahydro-1H-pyrrolizine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,7aR)-7a-(Hydroxymethyl)hexahydro-1H-pyrrolizine-1-carbonitrile: is a complex organic compound that belongs to the class of pyrrolizines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,7aR)-7a-(Hydroxymethyl)hexahydro-1H-pyrrolizine-1-carbonitrile typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simple precursors, cyclization reactions can form the pyrrolizine ring structure.
Functional Group Modifications: Introduction of hydroxymethyl and carbonitrile groups through specific reagents and conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification Techniques: Employing chromatography or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,7aR)-7a-(Hydroxymethyl)hexahydro-1H-pyrrolizine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to aldehydes or carboxylic acids.
Reduction: Reduction of carbonitrile groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the pyrrolizine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, etc.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes, while reduction may yield primary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rel-(1R,7aR)-7a-(Hydroxymethyl)hexahydro-1H-pyrrolizine-1-carbonitrile exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolizidine Alkaloids: Naturally occurring compounds with similar ring structures.
Hexahydro-1H-pyrrolizines: Compounds with similar hydrogenation levels and functional groups.
Uniqueness
rel-(1R,7aR)-7a-(Hydroxymethyl)hexahydro-1H-pyrrolizine-1-carbonitrile is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R,8R)-8-(hydroxymethyl)-1,2,3,5,6,7-hexahydropyrrolizine-1-carbonitrile |
InChI |
InChI=1S/C9H14N2O/c10-6-8-2-5-11-4-1-3-9(8,11)7-12/h8,12H,1-5,7H2/t8-,9-/m0/s1 |
InChI Key |
PQVMGDBTVNTENZ-IUCAKERBSA-N |
Isomeric SMILES |
C1C[C@@]2([C@@H](CCN2C1)C#N)CO |
Canonical SMILES |
C1CC2(C(CCN2C1)C#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


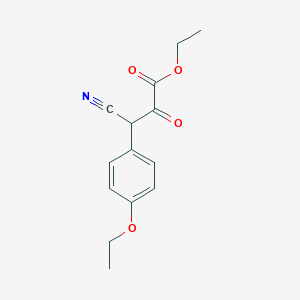

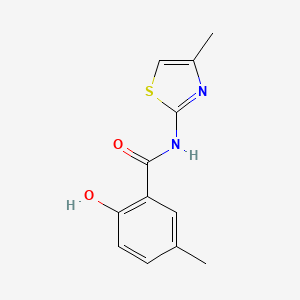
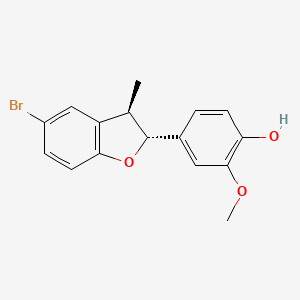
![5,7-Dichloro-8-fluoropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B14901648.png)

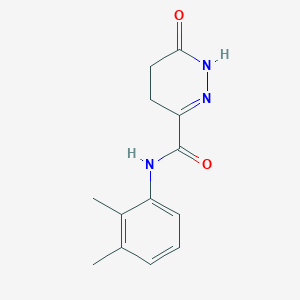
![3-Bromo-7-chloro-8-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14901671.png)

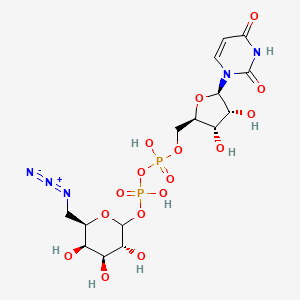

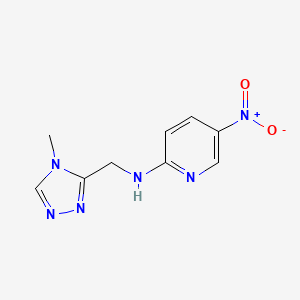
![(S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14901702.png)
![Ethyl 5-(2-methoxyphenyl)-1-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B14901715.png)
